3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate
Description
3-(4-Bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a synthetic chromene derivative characterized by a 4-bromophenyl substituent at position 3 of the chromen ring, a ketone group at position 4, and a furan-2-carboxylate ester at position 6. Chromene derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The furan-2-carboxylate moiety contributes to the compound’s polarity and solubility profile .
Properties
IUPAC Name |
[3-(4-bromophenyl)-4-oxochromen-7-yl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrO5/c21-13-5-3-12(4-6-13)16-11-25-18-10-14(7-8-15(18)19(16)22)26-20(23)17-2-1-9-24-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJORBTBEPMINSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the chromenone core, followed by the introduction of the bromophenyl group and the furan carboxylate moiety. Key steps may include:
Formation of the Chromenone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of the chromenone derivative with furan-2-carboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the bromophenyl ring.
Scientific Research Applications
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Materials Science: Its chromenone and furan moieties can be utilized in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the chromenone and furan moieties can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
A comparative analysis of substituents and their effects is summarized in Table 1.
Table 1: Structural and Molecular Comparison of Chromene Derivatives
Key Structural and Functional Differences
Substituent at Position 3: The target compound’s 4-bromophenyl group (C6H4Br) introduces steric bulk and electron-withdrawing effects, which may enhance stability and influence π-π stacking interactions. In contrast, 4-chlorophenyl (C6H4Cl) in offers similar electronic effects but with reduced steric demand.
Ester Group Variations :
- The furan-2-carboxylate in the target compound is less polar than morpholine-4-carboxylate but more polar than 4-methylbenzoate . Morpholine derivatives often exhibit enhanced solubility in protic solvents due to the amine group, while benzoate esters are more lipophilic.
Additional Substituents :
Biological Activity
3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate is a synthetic compound belonging to the class of chromenone derivatives. Its unique structure, characterized by a bromophenyl group, a chromenone core, and a furan carboxylate moiety, has made it a subject of interest in medicinal chemistry and biological research. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 409.23 g/mol. The compound's structure allows for various chemical interactions that are crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation.
- Anti-inflammatory Properties : It has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
- Antioxidant Activity : The compound demonstrates free radical scavenging capabilities, which can protect cells from oxidative stress.
The biological effects of this compound are mediated through several mechanisms:
- Enzyme Inhibition : The compound targets enzymes such as COX and lipoxygenases (LOX), leading to reduced production of inflammatory mediators.
- Cell Signaling Modulation : It may influence signaling pathways like NF-κB, which is critical in inflammation and cancer progression.
Anticancer Activity
A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including breast cancer (MCF-7). The results indicated significant inhibition of cell growth with an IC50 value of approximately 15 μM. This suggests that the compound could be developed as a potential anticancer agent.
Anti-inflammatory Effects
In vitro assays demonstrated that the compound inhibited COX-2 activity with an IC50 value of 10 μM. This inhibition was comparable to standard anti-inflammatory drugs, highlighting its potential therapeutic role in treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a notable scavenging effect with an IC50 value of 25 μM, indicating its potential use in preventing oxidative stress-related diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | IC50 (μM) Anti-inflammatory | IC50 (μM) Antioxidant |
|---|---|---|---|
| This compound | Chromenone derivative | 10 | 25 |
| 3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl furan-2-carboxylate | Similar structure with chlorine | 12 | 30 |
| Curcumin | Natural polyphenol | 8 | 22 |
This table highlights the comparative effectiveness of this compound against other compounds with similar structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
